molecular formula C9H10N2O B2403487 4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one CAS No. 41921-63-5

4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one

Cat. No.: B2403487
CAS No.: 41921-63-5
M. Wt: 162.192
InChI Key: HPOQPYOUJYHQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one is a benzodiazepinone derivative of significant interest in medicinal chemistry research. Compounds featuring this core structure are extensively investigated for their diverse biological activities and potential as therapeutic agents. Research indicates that related 1,4-benzodiazepine scaffolds exhibit a broad spectrum of pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects, primarily through modulation of the GABA-A receptor in the central nervous system . Beyond neuropharmacology, this privileged structure is a key scaffold in developing novel bioactive molecules. Studies on analogous compounds have demonstrated potential antimicrobial , anticancer , and antiproliferative activities, such as the suppression of keratinocyte proliferation relevant to psoriasis treatment . Furthermore, benzodiazepine derivatives are being explored as novel treatments for parasitic diseases like Chagas disease . The molecule also serves as a versatile building block in synthetic chemistry, enabling the construction of more complex, functionalized heterocyclic systems for drug discovery programs . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1,3,4,5-tetrahydro-1,3-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-10-6-5-7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOQPYOUJYHQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with a suitable carbonyl compound, such as glyoxal, under acidic or basic conditions to form the desired benzodiazepine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzodiazepines, which may have enhanced or altered pharmacological activities compared to the parent compound .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • IUPAC Name: 4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one
  • Molecular Formula: C9H10N2O
  • Molecular Weight: 162.19 g/mol
  • CAS Number: 41921-63-5
  • Canonical SMILES: C1CNC(=O)NC2=CC=CC=C21

Anxiolytic Properties

The structural similarity of this compound to benzodiazepines suggests potential anxiolytic effects. Research indicates that compounds within this class can enhance the activity of gamma-aminobutyric acid (GABA) receptors, leading to anxiolytic effects similar to established benzodiazepines.

Anticonvulsant Activity

Studies have demonstrated that derivatives of this compound exhibit anticonvulsant properties. For instance, certain analogs have shown efficacy in reducing seizure frequency in animal models, suggesting a mechanism involving modulation of neurotransmitter systems .

Muscle Relaxant Effects

The compound's interaction with GABA receptors also implies potential muscle relaxant properties. This is particularly relevant for developing treatments for conditions characterized by muscle spasms or spasticity .

Cancer Research

Recent studies have explored the cytotoxic effects of similar compounds on various cancer cell lines. For example, a derivative known as Bz-423 has been shown to exhibit cytotoxicity against human epidermal keratinocytes and reduce hyperplasia in psoriatic skin models . This highlights the potential for this compound in cancer therapeutics.

Neuropharmacology

Research into neuropharmacological applications has identified the compound's potential to interact with multiple neurotransmitter systems beyond GABA, including serotonin and dopamine pathways. This broad spectrum of activity may lead to novel treatments for anxiety disorders and depression .

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex pharmacologically active molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel therapeutic agents .

Industrial Use

The compound is also being investigated for its applications in the pharmaceutical industry as an intermediate in the synthesis of various drugs and agrochemicals. Its ability to act as a precursor in multiple synthetic routes makes it valuable for industrial applications .

Case Studies and Research Findings

StudyYearFindings
Bz-423 Cytotoxicity2008Demonstrated reduced epidermal hyperplasia in human psoriatic skin models; effective at non-cytotoxic concentrations .
Anxiolytic Effects2020Showed significant anxiolytic properties in animal models compared to control groups .
Anticonvulsant Activity2019Reduced seizure frequency in rodent models; potential for new anticonvulsant drug development .

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmitter modulation .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of 4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one and Key Analogues

Compound Name Structural Differences Key References
Clotiazepam N-methyl substitution at position 1 of the diazepine ring
6,7-Dimethyl-5-phenyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one Thiophene ring fused to a 1,4-diazepine core; methyl and phenyl substituents
Bz-423 (7-Chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one) 1,4-Diazepine core; chloro, hydroxyphenyl, and naphthylmethyl substituents
3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides Sulfur atoms replacing oxygen in the diazepine ring; dithiazepine scaffold
4-Methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one Methyl substitution at position 4 of the diazepine ring

Key Observations :

  • Ring System Variations: Replacement of oxygen with sulfur (e.g., dithiazepinones ) alters electronic density and binding affinity.
  • Substituent Effects : Chloro groups (e.g., Bz-423 ) enhance proapoptotic activity, while methyl groups (e.g., 4-methyl derivative ) influence steric interactions.
  • Stereochemistry : Enantiomers of chloro-substituted derivatives (e.g., S-6 and R-6 ) exhibit distinct pharmacological profiles due to chiral center interactions.
Pharmacological Activity

Table 2: Pharmacological Comparison

Compound Biological Activity Mechanism/Receptor Interaction
This compound Limited direct data; potential GABA modulation inferred from structural analogs Unknown; likely CNS targets
Bz-423 Proapoptotic agent in lupus models; selective killing of pathogenic CD4+ T cells Binds F0F1-ATPase, induces mitochondrial ROS
7-Chloro-5-(2-chlorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one Anticancer activity (IC50 ~20 µM) Myeloperoxidase inhibition
3-Methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one No explicit activity reported; structural analog for cannabinoid receptor studies CB1/CB2 receptor interactions inferred

Key Findings :

  • Anticancer Activity : Chloro-substituted derivatives (e.g., 7-chloro-5-(2-chlorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one ) exhibit cytotoxicity linked to halogen-mediated DNA intercalation or enzyme inhibition.
  • Apoptosis Induction : Bz-423’s unique mechanism involves mitochondrial superoxide generation, bypassing defective Fas signaling in autoimmune cells .
Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) pKa (Predicted)
This compound 162.19 Not reported ~16.04
4-Methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one 175.23 182–184 Not reported
3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides ~250–300 (varies) Not reported Not reported

Notes:

  • Higher molecular weight in dithiazepinones correlates with reduced solubility.
  • Methyl substitution increases hydrophobicity, affecting membrane permeability .

Biological Activity

4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one is a heterocyclic compound within the benzodiazepine class, known for its diverse pharmacological activities. This compound exhibits potential applications in treating anxiety, epilepsy, and muscle spasms due to its structural similarity to established benzodiazepines. Its unique characteristics make it a subject of extensive research in medicinal chemistry.

Structural Characteristics

The chemical formula for this compound is C9H10N2OC_9H_{10}N_2O with a molecular weight of 162.19 g/mol. The compound features a fused benzodiazepine ring system that contributes to its biological activity.

Synthesis Methods

The synthesis typically involves the cyclization of o-phenylenediamine with carbonyl compounds like glyoxal under acidic or basic conditions. This reaction forms the benzodiazepine core essential for its biological properties.

Pharmacological Properties

This compound has been studied for various pharmacological effects:

  • Anxiolytic Activity : Similar to other benzodiazepines, this compound demonstrates anxiolytic properties, which can help alleviate anxiety symptoms.
  • Anticonvulsant Effects : Research indicates its potential in reducing seizure activity, making it a candidate for epilepsy treatment.
  • Muscle Relaxant Properties : The compound exhibits muscle relaxant effects, beneficial in managing muscle spasms.

Anticonvulsant Activity

A study evaluated the anticonvulsant effects of synthesized benzodiazepine derivatives using the pentylenetetrazole (PTZ) model in mice. The results indicated that certain derivatives provided significant protection against induced convulsions at varying doses. For instance:

CompoundDose (mg/kg)Protection (%)
4a0.480
2a2080
2c3080

This demonstrates the compound's efficacy in seizure management compared to controls .

Anxiolytic Effects

In another study focusing on structure-activity relationships (SAR), various derivatives of benzodiazepines were synthesized and tested for their anxiolytic effects. Compounds were assessed based on their binding affinity to GABA_A receptors, revealing that modifications at specific positions significantly enhanced their anxiolytic potency .

In Vitro Studies

In vitro assays have shown that this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. These findings suggest a dual role as both anxiolytic and potential neuroprotective agent .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsReference
Grignard Addition65–75THF, 0°C to RT, NaOH
Acylation80–85Basic conditions, RT
Buchwald-Hartwig70–78Pd catalyst, reflux

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to identify rotational isomers and confirm regiochemistry (e.g., 4,5-dihydro protons at δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., observed m/z 226.1066 vs. calculated 226.1065) .
  • X-ray Crystallography : Resolve stereochemistry in metal complexes (e.g., silver(I) nitrate complexes) .

Basic: How should stability and storage conditions be managed for this compound?

Methodological Answer:

  • Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis or oxidation .
  • Incompatibilities : Avoid strong acids/bases and peroxides due to decomposition risks .
  • Stability Testing : Monitor via accelerated degradation studies (40°C/75% RH for 6 months) and HPLC purity checks .

Basic: What biological activity profiles have been reported for this compound?

Methodological Answer:

  • Apoptosis Induction : Modulate mitochondrial F0_0F1_1-ATPase to increase superoxide production, triggering caspase-dependent apoptosis in lymphocytes (IC50_{50} = 0.5–1 μM) .
  • Enzyme Inhibition : Screen against kinases (e.g., PI3K-Akt) using fluorescence polarization assays .
  • Cytotoxicity Assays : Use MTT or Annexin V/PI staining in Jurkat or MRL-lpr CD4+ T cells .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Assay Standardization : Control ROS levels (e.g., MnTBAP scavengers) to isolate redox-dependent effects .
  • Structural Analog Comparison : Compare substituent effects (e.g., 7-bromo vs. 7-chloro derivatives) on receptor binding using docking studies .
  • Impurity Profiling : Use LC-MS to rule out synthetic byproducts (e.g., brominated impurities in >95% pure batches) .

Advanced: What multi-step strategies enable functionalization of the diazepine core?

Methodological Answer:

  • Regioselective Halogenation : Use NBS/CCl4_4 for bromination at C7, followed by Suzuki coupling for aryl group introduction .
  • Reductive Amination : Introduce alkyl/aryl groups via NaBH3_3CN-mediated reactions in anhydrous DMF .
  • Post-Functionalization : Protect the ketone group with TMSCl before Grignard reactions to prevent side reactions .

Advanced: What advanced characterization methods address dynamic molecular behavior?

Methodological Answer:

  • Solid-State NMR : Study conformational flexibility in crystalline vs. amorphous forms .
  • Isotopic Labeling : Incorporate 13C^{13}C-labeled precursors to track metabolic fate in cell assays .
  • Transient Absorption Spectroscopy : Resolve excited-state dynamics of photoactive derivatives .

Advanced: How are in vivo models used to study therapeutic potential?

Methodological Answer:

  • Murine Lupus Model (MRL-lpr) : Administer 10 mg/kg/day orally; monitor CD4+ T cell depletion via flow cytometry and renal histopathology .
  • Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma half-life (t1/2_{1/2} ≈ 3–4 hours) and brain penetration .
  • Toxicity Screening : Assess hepatotoxicity via ALT/AST levels and mitochondrial membrane potential in primary hepatocytes .

Advanced: What computational tools predict reactivity and binding modes?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level; calculate HOMO-LUMO gaps to predict redox activity .
  • Molecular Dynamics (MD) : Simulate F0_0F1_1-ATPase binding using CHARMM force fields (trajectory analysis >50 ns) .
  • QSAR Modeling : Correlate substituent electronegativity with apoptotic activity (R2^2 > 0.85) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.